Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1305320-57-3
VCID: VC0172369
InChI: InChI=1S/C8H12N2O2.ClH/c1-4-12-8(11)7-5(2)9-10-6(7)3;/h4H2,1-3H3,(H,9,10);1H
SMILES: CCOC(=O)C1=C(NN=C1C)C.Cl
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.654

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride

CAS No.: 1305320-57-3

Cat. No.: VC0172369

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.654

* For research use only. Not for human or veterinary use.

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride - 1305320-57-3

Specification

CAS No. 1305320-57-3
Molecular Formula C8H13ClN2O2
Molecular Weight 204.654
IUPAC Name ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H12N2O2.ClH/c1-4-12-8(11)7-5(2)9-10-6(7)3;/h4H2,1-3H3,(H,9,10);1H
Standard InChI Key QZGZCHFHAGNIRG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1C)C.Cl

Introduction

Chemical Identity and Nomenclature

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is the hydrochloride salt form of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. This compound features a pyrazole core with strategic functionalization that contributes to its chemical reactivity and potential applications. The compound has been assigned the Chemical Abstracts Service (CAS) registry number 2031268-73-0, which serves as its unique identifier in chemical databases and literature . Various synonyms exist for this compound, including "ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate hydrochloride" and "Ethyl 3,5-dimethylpyrazole-4-carboxylate, HCl" .

Basic Identification Parameters

The following table summarizes the key identification parameters for Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride:

ParameterInformation
IUPAC NameEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylate hydrochloride
CAS Number2031268-73-0
Molecular FormulaC₈H₁₃ClN₂O₂
Other Registry NumbersMFCD16495875, AKOS015950545, SY008010, DB-020789, CS-0444231, FT-0724234, EN30

Structural Characteristics

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride features a pyrazole heterocyclic core with two methyl substituents at positions 3 and 5, and an ethyl carboxylate group at position 4. The hydrochloride component results from the protonation of the pyrazole nitrogen, creating a salt form of the parent compound. This structural arrangement significantly influences the compound's physical properties, chemical reactivity, and potential applications in organic synthesis.

Molecular Structure Analysis

The parent compound (non-hydrochloride form) has a molecular formula of C₈H₁₂N₂O₂ , while the hydrochloride salt has a molecular formula of C₈H₁₃ClN₂O₂ . The addition of HCl creates a salt where the chloride ion serves as the counterion to the protonated pyrazole nitrogen. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with significant importance in medicinal chemistry and agrochemicals.

Physical and Chemical Properties

While specific data for the hydrochloride salt is limited in the available literature, we can examine the properties of the parent compound (ethyl 3,5-dimethylpyrazole-4-carboxylate) to gain insight into the likely characteristics of its hydrochloride salt.

Physical Properties of the Parent Compound

The following table presents the known physical properties of ethyl 3,5-dimethylpyrazole-4-carboxylate:

PropertyValueReference
Molecular Weight168.19300 g/mol
Density1.136 g/cm³
Boiling Point284.8°C at 760 mmHg
Melting Point66°C
Flash Point126°C

Chemical Reactivity and Stability

The chemical reactivity of ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is influenced by the functional groups present in its structure, particularly the pyrazole ring, the ester group, and the salt-forming hydrochloride component.

Stability Considerations

Based on data for related compounds, ethyl 3,5-dimethylpyrazole-4-carboxylate is stable under normal temperatures and pressures but may be incompatible with strong oxidizing agents . The hydrochloride salt form may enhance stability in certain conditions but might be more susceptible to hydrolysis in aqueous environments.

Hazardous decomposition products may include carbon monoxide, oxides of nitrogen, and carbon dioxide . Under thermal decomposition, hydrogen chloride gas may also be released from the hydrochloride salt.

Structural Interactions and Crystal Formation

Pyrazole derivatives are known to form interesting supramolecular structures through hydrogen bonding. The parent compound 3,5-dimethylpyrazole has been studied for its ability to form co-crystals with various carboxylic acids through donor-acceptor hydrogen bonds .

Research has shown that 3,5-dimethylpyrazole can form co-crystals with 2,4,6-trimethylbenzoic acid and 2,6-dimethylbenzoic acid, as evidenced by distinct changes in their 13C and 15N CPMAS NMR spectra compared to the individual components . These interactions are facilitated by the N-H group of the pyrazole acting as a hydrogen bond donor and the nitrogen at position 2 acting as a hydrogen bond acceptor.

For ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride, similar hydrogen bonding capabilities would be modified by the protonation of the pyrazole nitrogen and the presence of the chloride counterion, potentially creating different crystal packing arrangements and intermolecular interactions.

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